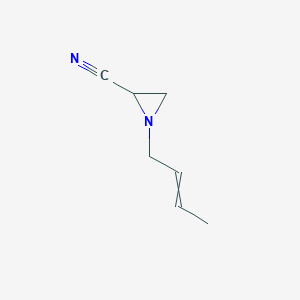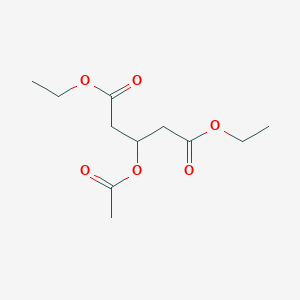
Pentanedioic acid, 3-(acetyloxy)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanedioic acid, 3-(acetyloxy)-, diethyl ester is a chemical compound with the molecular formula C11H18O6. It is also known by other names such as diethyl 3-(acetyloxy)pentanedioate. This compound is an ester derivative of pentanedioic acid and is characterized by the presence of an acetyloxy group and two ethyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 3-(acetyloxy)-, diethyl ester typically involves the esterification of pentanedioic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Pentanedioic acid+2Ethanol→Pentanedioic acid, 3-(acetyloxy)-, diethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where pentanedioic acid and ethanol are reacted in large-scale reactors. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 3-(acetyloxy)-, diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield pentanedioic acid and ethanol.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Transesterification: Requires an alcohol and a catalyst such as sodium methoxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Pentanedioic acid and ethanol.
Transesterification: New esters depending on the alcohol used.
Reduction: Diols or other reduced derivatives.
Scientific Research Applications
Pentanedioic acid, 3-(acetyloxy)-, diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentanedioic acid, 3-(acetyloxy)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The ester groups can also be hydrolyzed to release ethanol and pentanedioic acid, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Pentanedioic acid, diethyl ester: Lacks the acetyloxy group and has different reactivity and applications.
Pentanedioic acid, 3-oxo-, diethyl ester: Contains a keto group instead of an acetyloxy group, leading to different chemical properties.
Uniqueness
Pentanedioic acid, 3-(acetyloxy)-, diethyl ester is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it valuable for specific applications in organic synthesis and drug development.
Properties
CAS No. |
91967-12-3 |
|---|---|
Molecular Formula |
C11H18O6 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
diethyl 3-acetyloxypentanedioate |
InChI |
InChI=1S/C11H18O6/c1-4-15-10(13)6-9(17-8(3)12)7-11(14)16-5-2/h9H,4-7H2,1-3H3 |
InChI Key |
RNPAWUKUCAUYNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


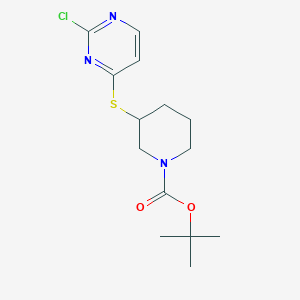
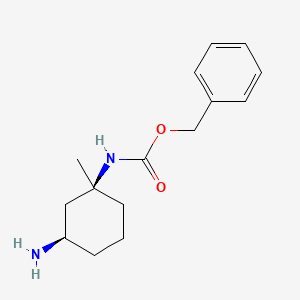
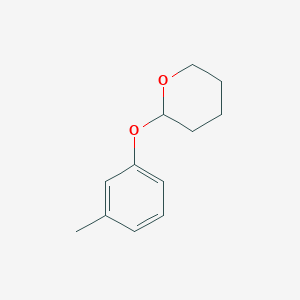
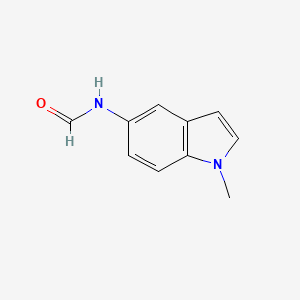
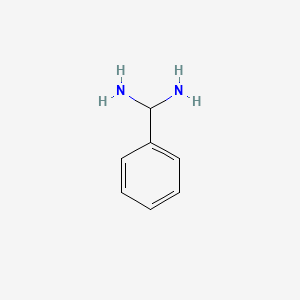
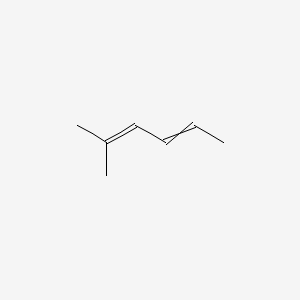
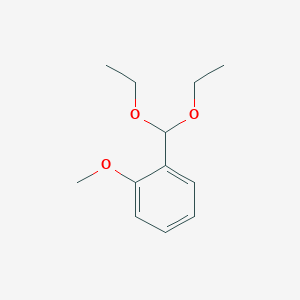
![2H-[1,3]Dioxolo[4,5-d]pyrimidine](/img/structure/B13971070.png)
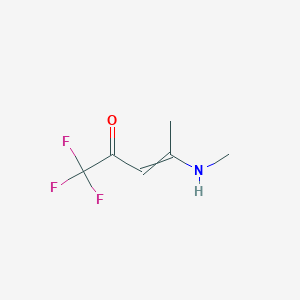
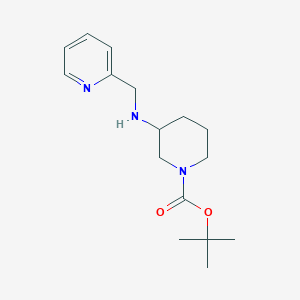
![Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate](/img/structure/B13971114.png)
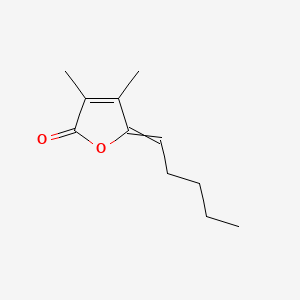
![6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13971128.png)
